molecular formula C3H7I B3044138 1-Iodopropane-2,2-D2 CAS No. 25493-15-6

1-Iodopropane-2,2-D2

Cat. No.: B3044138
CAS No.: 25493-15-6
M. Wt: 172 g/mol
InChI Key: PVWOIHVRPOBWPI-CBTSVUPCSA-N
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Description

1-Iodopropane-2,2-D2 is a deuterium-labeled compound, where two hydrogen atoms in 1-iodopropane are replaced with deuterium atoms. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical and synthetic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodopropane-2,2-D2 can be synthesized by the iodination of 2,2-dideuteriopropanol. The reaction typically involves the use of iodine and phosphorus as reagents. The process is carried out under controlled conditions to ensure the selective replacement of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is common to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Iodopropane-2,2-D2 undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Elimination Reactions: Under certain conditions, it can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide are used. The reactions are often conducted at elevated temperatures.

    Oxidation and Reduction: Reagents like potassium permanganate or hydrogen gas can be used under specific conditions.

Major Products Formed:

    Substitution Reactions: The major products are typically the substituted propanes, where the iodine atom is replaced by the nucleophile.

    Elimination Reactions: The major products are alkenes, such as propene.

    Oxidation and Reduction: Depending on the reaction, products can vary from alcohols to alkanes.

Scientific Research Applications

1-Iodopropane-2,2-D2 has several applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms to study the pathways and intermediates involved.

    Biology: It can be used in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.

    Medicine: It is used in the development of deuterium-labeled drugs, which can have improved pharmacokinetic properties.

    Industry: It is used in the synthesis of other deuterium-labeled compounds and materials for various industrial applications.

Mechanism of Action

The mechanism of action of 1-Iodopropane-2,2-D2 depends on the specific reaction it is involved in. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile through a bimolecular or unimolecular mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form alkenes. The presence of deuterium atoms can influence the reaction kinetics and pathways due to the isotope effect.

Comparison with Similar Compounds

    1-Iodopropane: The non-deuterated analog of 1-Iodopropane-2,2-D2.

    2-Iodopropane: An isomer with the iodine atom on the second carbon.

    1-Bromopropane: A similar compound with a bromine atom instead of iodine.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can significantly alter its physical and chemical properties. The isotope effect can lead to differences in reaction rates, product distributions, and stability compared to its non-deuterated analogs. This makes it a valuable tool in research and industrial applications where isotopic labeling is required.

Properties

IUPAC Name

2,2-dideuterio-1-iodopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3/i2D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWOIHVRPOBWPI-CBTSVUPCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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